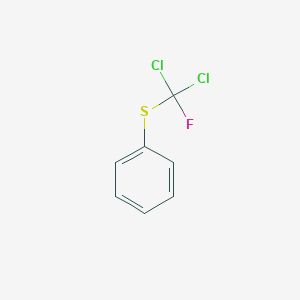
4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol is an organic compound that belongs to the class of alkynes and alcohols It features a biphenyl group, which consists of two connected benzene rings, and a butynol group, which includes a triple bond and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol can be achieved through several methods. One common approach involves the condensation of acetylene with acetone in the presence of a base, such as sodium hydroxide, or a Lewis acid catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound typically involves the same condensation reaction but is optimized for larger yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group into a halide.
Major Products
Oxidation: Formation of biphenyl-4-yl-2-methyl-but-3-yn-2-one.
Reduction: Formation of biphenyl-4-yl-2-methyl-but-3-en-2-ol or biphenyl-4-yl-2-methyl-butane-2-ol.
Substitution: Formation of biphenyl-4-yl-2-methyl-but-3-yn-2-halide.
Applications De Recherche Scientifique
4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the biphenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-phenylbut-3-yn-2-ol: Similar structure but with a phenyl group instead of a biphenyl group.
2-Methylbut-3-yn-2-ol: Lacks the biphenyl group, making it less complex.
4-Bromo-2-methyl-3-butyn-2-ol: Contains a bromine atom, which alters its reactivity and applications.
Uniqueness
4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol is unique due to its biphenyl group, which provides additional stability and potential for π-π interactions. This makes it more versatile in applications compared to similar compounds .
Propriétés
IUPAC Name |
2-methyl-4-(4-phenylphenyl)but-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-17(2,18)13-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQJZAHQDBUXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione](/img/structure/B6316461.png)



![Methyl 2-(cyclopent-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6316500.png)









